molecular formula C10H11ClO2 B13954680 1,3-Dioxane, 2-(4-chlorophenyl)- CAS No. 6413-52-1

1,3-Dioxane, 2-(4-chlorophenyl)-

Cat. No.: B13954680
CAS No.: 6413-52-1
M. Wt: 198.64 g/mol
InChI Key: LMVCINGLGLOSPM-UHFFFAOYSA-N
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Description

Historical Trajectory of 1,3-Dioxane (B1201747) Chemistry

The history of 1,3-dioxane chemistry is fundamentally linked to the development of protecting groups in organic synthesis. thieme-connect.de The first reported synthesis of a 1,3-dioxane was for the protection of the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This innovation established 1,3-dioxanes as reliable cyclic acetals for the temporary masking of 1,3-diols and carbonyl compounds (aldehydes or ketones). thieme-connect.dewikipedia.org

Their utility stems from their stability under a variety of reaction conditions, including basic, oxidative, and reductive environments, while remaining susceptible to removal (deprotection) under acidic conditions. thieme-connect.de Standard synthesis methods involve the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol, often with continuous removal of water to drive the reaction to completion. organic-chemistry.org Another significant method for their formation is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.orgacs.org Over the decades, the study of 1,3-dioxanes has also been central to the field of conformational analysis, providing fundamental insights into the stereochemical interactions within six-membered rings. thieme-connect.deacs.orgacs.org

Significance of Substituted 1,3-Dioxanes in Contemporary Organic Chemistry

Substituted 1,3-dioxanes are far more than simple protective groups; they are versatile building blocks and functional motifs with wide-ranging applications. thieme-connect.de Their rigid, chair-like conformation makes them excellent tools for stereochemical analysis and the assignment of relative configurations in 1,3-diols. thieme-connect.de

In the realm of medicinal chemistry, the 1,3-dioxane scaffold is a component of numerous biologically active molecules. thieme-connect.de Research has demonstrated their potential in various therapeutic areas. For instance, certain derivatives have been developed as novel bacterial topoisomerase inhibitors (NBTIs) with activity against drug-resistant bacteria like MRSA and Neisseria gonorrhoeae. nih.gov Other substituted dioxanes have been shown to act as modulators of multidrug resistance (MDR) in cancer cells, offering a potential strategy to overcome the failure of chemotherapy. nih.gov Furthermore, specific 5-substituted and 2,5-disubstituted 1,3-dioxanes have been identified as a unique class of analgesic agents. nih.gov Their conformational restriction has also been exploited to design highly selective ligands for neurological targets like the σ1 and NMDA receptors. nih.gov Beyond medicine, these compounds serve as crucial intermediates in the cosmetic and flavor industries.

Table 1: Applications of Substituted 1,3-Dioxanes


Current Research Landscape Pertaining to 1,3-Dioxane, 2-(4-chlorophenyl)-

Despite the broad importance of substituted 1,3-dioxanes, dedicated research on the specific compound 1,3-Dioxane, 2-(4-chlorophenyl)- (CAS No. 6413-52-1) is notably scarce in published literature. nih.gov Its existence is documented in chemical databases, which provide basic physicochemical properties and identifiers. nih.govchemspider.com

It is crucial to distinguish this six-membered dioxane from its five-membered analogue, 2-(4-chlorophenyl)-1,3-dioxolane (B1582554), for which significantly more research is available. chemicalbook.comnih.gov The difference of a single methylene (B1212753) unit in the heterocyclic ring leads to distinct conformational and reactivity characteristics.

While direct studies are limited, research on structurally similar compounds provides context. For example, studies on other 2-aryl-1,3-dioxanes have focused extensively on their conformational behavior and the influence of the aryl substituent on the ring's geometry. acs.orgacs.org The presence of a chloro-substituent on the phenyl ring is also significant, as halogenated organic molecules are of continuous interest in medicinal chemistry and materials science.

Table 2: Physicochemical Properties of 1,3-Dioxane, 2-(4-chlorophenyl)-


The primary gap in the current understanding of 1,3-Dioxane, 2-(4-chlorophenyl)- is the lack of empirical data regarding its synthesis, reactivity, and biological profile. There are no detailed reports on optimized synthetic procedures, its behavior in various chemical transformations, or its potential pharmacological effects.

This absence of data presents several prospective avenues for future research:

Synthesis and Characterization: Development and optimization of synthetic routes to produce 1,3-Dioxane, 2-(4-chlorophenyl)- in high yield and purity, followed by thorough spectroscopic and crystallographic characterization.

Conformational and Stereoelectronic Studies: A detailed investigation into its conformational preferences and the electronic effects of the 4-chlorophenyl group on the dioxane ring.

Biological Screening: Given the wide range of biological activities exhibited by other substituted 1,3-dioxanes, this compound is a candidate for screening in various assays. nih.govnih.govnih.gov Areas of particular interest could include its potential as an antibacterial, antifungal, or anticancer agent, or as a modulator of multidrug resistance.

Materials Science: Exploration of its properties for potential applications in materials science, an area where halogenated aromatic compounds are often of interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCINGLGLOSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982628
Record name 2-(4-Chlorophenyl)-1,3-dioxane
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Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6413-52-1
Record name 2-p-Chlorophenyl-1,3-dioxane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-1,3-dioxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1,3-Dioxane (B1201747), 2-(4-chlorophenyl)-

The primary and most well-established method for synthesizing 2-(4-chlorophenyl)-1,3-dioxane is the acid-catalyzed condensation reaction, often a variant of the Prins reaction, between 4-chlorobenzaldehyde (B46862) and propane-1,3-diol. organic-chemistry.orgchegg.com This reaction involves the electrophilic addition of the protonated aldehyde to the diol, followed by cyclization to form the 1,3-dioxane ring. nrochemistry.comwikipedia.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of 2-aryl-1,3-dioxanes are highly dependent on the reaction conditions and the choice of catalyst. A variety of acid catalysts, including both Brønsted and Lewis acids, have been employed to promote this transformation. thieme-connect.de

Catalyst Systems:

Homogeneous Catalysts: Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly used. nrochemistry.comthieme-connect.de Lewis acids like boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) are also effective. nrochemistry.comthieme-connect.de

Heterogeneous Catalysts: To improve catalyst reusability and simplify product purification, solid acid catalysts have been investigated. Sulfated zirconia (SZ) has demonstrated high efficiency in the synthesis of 4-phenyl-1,3-dioxane, a related compound, achieving nearly complete conversion of the starting aldehyde. researchgate.net The acidity of the SZ catalyst, which can be tuned by varying the concentration of sulfuric acid during its preparation, significantly influences the selectivity towards the dioxane product. researchgate.net Other heterogeneous catalysts explored for similar transformations include mesoporous materials like ZnAlMCM-41, which are noted for their reusability and eco-friendly nature. rsc.org Supported heteropolyacids, such as dodecatungstophosphoric acid on K-10 clay, have also been found to be highly active and selective. researchgate.net

Reaction Conditions:

Temperature: The formation of 1,3-dioxanes is generally favored at lower reaction temperatures, typically below 70°C. wikipedia.orgthieme-connect.de At higher temperatures, other products like diols or allylic alcohols may be formed. organic-chemistry.org

Solvent: The choice of solvent can influence reaction rates and selectivity. While some syntheses are performed in solvents like boiling benzene (B151609) or toluene (B28343) to facilitate the removal of water via a Dean-Stark apparatus, solvent-free approaches are gaining traction for their environmental benefits. organic-chemistry.orgresearchgate.netprimescholars.com

Reactant Ratio: An excess of the aldehyde reactant can favor the formation of the 1,3-dioxane. wikipedia.orgjk-sci.com

The table below summarizes the impact of various catalysts on the synthesis of 1,3-dioxanes.

Catalyst TypeSpecific Catalyst ExamplesKey AdvantagesSource
Homogeneous Protic AcidsH₂SO₄, HCl, p-TsOHReadily available, effective nrochemistry.comthieme-connect.de
Homogeneous Lewis AcidsBF₃, AlCl₃, ZnCl₂Effective for activating the carbonyl group nrochemistry.comthieme-connect.de
Heterogeneous Solid AcidsSulfated Zirconia (SZ), ZnAlMCM-41Reusable, eco-friendly, high selectivity researchgate.netrsc.org
Supported HeteropolyacidsDodecatungstophosphoric acid/K-10 ClayHigh activity and selectivity, atom economical researchgate.net

Strategies for Regioselective and Stereoselective Synthesis

Achieving regioselectivity and stereoselectivity is crucial when substituted diols or aldehydes are used, leading to the potential for various isomers. For the synthesis of 2-(4-chlorophenyl)-1,3-dioxane from propane-1,3-diol, regioselectivity at the C2 position is inherent to the reactants' symmetry. However, stereoselectivity becomes a key consideration when chiral centers are present or introduced.

Research into the stereoselective synthesis of related 1,3-dioxane systems provides insights. For instance, the cleavage of substituted 1,3-dioxanes can proceed with high regioselectivity and stereoselectivity. nih.gov The synthesis of conformationally restricted 1,3-dioxanes has been explored to analyze the bioactive conformations of pharmacologically active molecules, highlighting the importance of stereochemical control. nih.gov Key strategies often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclization. While specific studies on the stereoselective synthesis of 2-(4-chlorophenyl)-1,3-dioxane are not extensively detailed in the provided results, the principles from related systems are applicable. For example, catalyst-free methods for the 1,2-trans-dihalogenation of alkynes have shown exclusive regio- and stereoselectivity, demonstrating that careful control of reagents and conditions can lead to specific stereoisomers. nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

Integration of Sustainable Synthesis Principles

Green chemistry principles are increasingly being applied to the synthesis of 1,3-dioxanes. Key areas of focus include:

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to faster reaction times and easier product isolation. primescholars.com The synthesis of various heterocyclic compounds, including xanthene derivatives, has been successfully achieved under solvent-free conditions using recyclable catalysts. primescholars.com

Atom Economy: Reactions that maximize the incorporation of all reactant atoms into the final product are considered highly atom-economical. The direct condensation of an aldehyde and a diol to form a 1,3-dioxane and water is an example of a reaction with high atom economy. researchgate.net

Use of Reusable Catalysts: As mentioned previously, heterogeneous catalysts like ZnAlMCM-41 and supported heteropolyacids are advantageous due to their ease of separation and potential for reuse, aligning with green chemistry goals. rsc.orgresearchgate.net

Aqueous Media: The use of water as a reaction solvent is a key aspect of green chemistry. A three-component, one-pot condensation to synthesize complex dihydrofurans in refluxing water has been reported, demonstrating the feasibility of aqueous synthesis for related heterocyclic structures. researchgate.net

Biocatalytic and Flow Chemistry Applications

Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, offers high selectivity and mild reaction conditions. frontiersin.orgrsc.org While specific biocatalytic routes for 2-(4-chlorophenyl)-1,3-dioxane are not prominent, the broader field of biocatalysis is being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. nih.gov The integration of enzymes in chemical processes is recognized for enhancing reaction specificity and sustainability. rsc.orgresearchgate.net

Flow chemistry , or continuous flow processing, presents several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. frontiersin.orgnih.gov The combination of flow chemistry with biocatalysis, known as flow biocatalysis , is a rapidly developing field. frontiersin.orgrsc.org This approach often involves immobilizing enzymes in a packed-bed reactor, which improves enzyme stability and simplifies product purification. nih.govresearchgate.net This technology is being applied to the synthesis of active pharmaceutical ingredients (APIs) and their precursors, suggesting its potential applicability to the production of 2-(4-chlorophenyl)-1,3-dioxane and related compounds. frontiersin.orgnih.gov

Exploration of Precursors and Reaction Intermediates

The primary precursors for the synthesis of 2-(4-chlorophenyl)-1,3-dioxane are 4-chlorobenzaldehyde and propane-1,3-diol . chegg.com The reaction proceeds through several key intermediates.

The generally accepted mechanism for acid-catalyzed acetal (B89532) formation involves the following steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-chlorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon. chegg.comnrochemistry.com

Nucleophilic Attack: One of the hydroxyl groups of propane-1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.

Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. wikipedia.org

Intramolecular Cyclization: The second hydroxyl group of the diol chain attacks the carbocation, leading to the closure of the six-membered 1,3-dioxane ring. thieme-connect.de

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, 2-(4-chlorophenyl)-1,3-dioxane.

In the context of the Prins reaction, which can also lead to 1,3-dioxanes, the reaction between an alkene and an aldehyde generates a β-hydroxycarbenium ion intermediate. thieme-connect.de This cation can then react with a second molecule of the aldehyde, followed by ring closure, to form the 1,3-dioxane ring. wikipedia.orgthieme-connect.de

Scalability and Process Efficiency in Compound Preparation

The industrial-scale synthesis of 2-(4-chlorophenyl)-1,3-dioxane is principally governed by the well-established acid-catalyzed acetalization reaction between 4-chlorobenzaldehyde and 1,3-propanediol. The scalability and efficiency of this process are critically dependent on several factors, including the choice of catalyst, reaction conditions, and methods for product purification and water removal.

The foundational reaction involves the condensation of an aldehyde with a 1,3-diol. wikipedia.org For the preparation of 2-(4-chlorophenyl)-1,3-dioxane, this translates to the reaction of 4-chlorobenzaldehyde with 1,3-propanediol. A key challenge in driving this equilibrium reaction to completion is the effective removal of the water formed as a byproduct. thieme-connect.de On a large scale, a common industrial approach is azeotropic distillation, where the reaction is conducted in a nonpolar solvent such as toluene or benzene. The water-solvent azeotrope is distilled off, effectively shifting the equilibrium towards the product. thieme-connect.de

Recent advancements in green chemistry have explored more environmentally benign catalytic systems. For instance, the use of gluconic acid in an aqueous solution has been shown to be an effective and recyclable medium for the related synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, suggesting its potential applicability for improving the green credentials of 2-aryl-1,3-dioxane synthesis. clockss.org

Process optimization also involves careful control of reaction parameters such as temperature and reactant stoichiometry. The reaction temperature can range from room temperature to the reflux temperature of the solvent, depending on the catalyst and reactants used. thieme-connect.declockss.org For example, a traditional process for similar 1,3-dioxanes involves heating at 90 to 110°C. slchemtech.com Following the reaction, a typical work-up procedure involves cooling the mixture, neutralizing the acid catalyst (often with a base like potassium carbonate), filtration, and subsequent purification of the final product by distillation.

The table below outlines various catalytic systems and conditions reported for the synthesis of 2-aryl-1,3-dioxanes, which are applicable to the scalable preparation of 2-(4-chlorophenyl)-1,3-dioxane.

CatalystSolventKey Reaction ConditionsAdvantages for ScalabilityReference
p-Toluenesulfonic acidToluene or BenzeneAzeotropic removal of water using a Dean-Stark trap.Standard, well-understood method for driving equilibrium. thieme-connect.de
Strong acid macroporous cation exchange resinNot specified, likely a nonpolar solventReaction at 90-110°C.Heterogeneous catalyst, easy to separate and recycle. slchemtech.com
Gluconic acid aqueous solution (GAAS)WaterReaction at room temperature.Eco-friendly, "green" solvent system that can be recycled. clockss.org

Comprehensive Structural Elucidation and Conformational Analysis

Detailed Conformational Studies of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, like cyclohexane, is not planar and adopts non-planar conformations to relieve ring strain. The chair conformation is the most stable and well-studied arrangement.

The 1,3-dioxane ring predominantly exists in a chair conformation. researchgate.net This form minimizes both torsional strain and angle strain. However, the ring possesses conformational flexibility, allowing it to interconvert between two equivalent chair forms via higher-energy transition states and intermediates, such as twist-boat and boat conformations.

The transition from a chair to a twist-boat form represents the rate-limiting step in the ring inversion process. Quantum-chemical studies on substituted 1,3-dioxanes have revealed that the energy barrier for this interconversion is significant. researchgate.net For the parent 1,3-dioxane, the enthalpy difference between the chair and boat forms has been a subject of microcalorimetric determination, confirming the higher energy of the boat conformer. acs.org The isomerization process can proceed through multiple pathways involving various twist and boat intermediates. researchgate.net

Conformer/Transition StateRelative Energy (kcal/mol)
Equatorial Chair (Ce)0.00
Axial Chair (Ca)Varies with substituent
1,4-Twist (1,4-T)~6.0 - 7.0
2,5-Twist (2,5-T)~5.5 - 6.5
Data derived from studies on 5-alkyl and 5-phenyl-1,3-dioxanes. researchgate.net

The substitution at various positions on the 1,3-dioxane ring significantly influences its conformational equilibrium. For 2-(4-chlorophenyl)-1,3-dioxane, the bulky aryl group is at the C2 position, which is situated between the two oxygen atoms.

Due to steric hindrance, large substituents strongly prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. Therefore, the 4-chlorophenyl group in 2-(4-chlorophenyl)-1,3-dioxane is expected to reside almost exclusively in the equatorial position in the dominant chair conformation.

Furthermore, stereoelectronic effects, such as the anomeric effect, play a crucial role, particularly for substituents at the C2 position. acs.org The anomeric effect generally describes the preference of an electronegative substituent at the anomeric carbon (C2 in this case) for the axial position. However, in 2-aryl-1,3-dioxanes, the steric bulk of the phenyl group overwhelmingly counteracts this effect, forcing it into the equatorial position. acs.org The electronic nature of the para-chloro substituent on the phenyl ring can further modulate the electronic environment but is not expected to overcome the powerful steric demand for an equatorial placement.

Computational Approaches to Molecular Structure

Computational chemistry provides powerful tools for investigating molecular structures and energetics where experimental data may be scarce.

Density Functional Theory (DFT) is a widely used quantum-chemical method to predict the optimized geometry and electronic properties of molecules. For 2-(4-chlorophenyl)-1,3-dioxane, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation. researchgate.net

These calculations would confirm the chair conformation as the ground state and the equatorial position of the 4-chlorophenyl substituent. The output would provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 2: Representative Data from a Hypothetical DFT Optimization of 2-(4-chlorophenyl)-1,3-dioxane Note: This table illustrates the type of data obtained from DFT calculations. The values are representative and not from a specific study on this exact molecule.

ParameterAtoms InvolvedCalculated Value
Bond LengthC2-O1~1.41 Å
Bond LengthC2-C(Aryl)~1.50 Å
Bond AngleO1-C2-O3~111°
Dihedral AngleO1-C2-C(Aryl)-C(Aryl)~45°

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of 2-(4-chlorophenyl)-1,3-dioxane would provide a dynamic view of its conformational flexibility.

Such simulations could map the entire process of ring inversion, from one chair form to another, revealing the transition states and intermediates involved. This would allow for the calculation of the free energy barriers between different conformations, complementing the static picture provided by DFT. While specific MD studies on this molecule were not identified, this technique remains a vital tool for understanding the dynamic behavior of flexible six-membered rings.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the experimental elucidation of molecular structure. For 2-(4-chlorophenyl)-1,3-dioxane, NMR spectroscopy and X-ray crystallography would be the primary techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of 1,3-dioxanes in solution.

¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between protons on the dioxane ring are highly sensitive to their dihedral angles. The observed coupling constants can be used with the Karplus equation to confirm the chair geometry and the equatorial orientation of the 2-aryl substituent. researchgate.net

¹³C NMR: The chemical shifts of the carbon atoms in the ring are also indicative of the ring's conformation and the substituent's orientation. acs.org

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. A successful crystal structure analysis of 2-(4-chlorophenyl)-1,3-dioxane would yield precise, high-resolution data on all bond lengths, bond angles, and torsional angles, providing definitive proof of the chair conformation and the substituent's orientation in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and stereochemistry of 2-(4-chlorophenyl)-1,3-dioxane in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the spatial orientation of the substituents on the 1,3-dioxane ring can be determined.

The 1,3-dioxane ring typically adopts a stable chair conformation, similar to cyclohexane. This results in two distinct proton environments: axial and equatorial. The introduction of the 4-chlorophenyl group at the C2 position significantly influences the NMR spectrum. Due to steric hindrance, the bulky 4-chlorophenyl group is expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions.

In the ¹H NMR spectrum, the proton at C2 (the acetal (B89532) proton) would appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent oxygen atoms and the phenyl ring. The protons on the dioxane ring at C4, C5, and C6 would show complex splitting patterns due to geminal and vicinal coupling. The chemical shifts for the parent 1,3-dioxane molecule show distinct signals for the protons at C2 (4.85 ppm), C4/C6 (3.91 ppm), and C5 (1.78 ppm). chemicalbook.com The presence of the 2-substituent would alter these values, but the relative positions and splitting patterns provide crucial conformational information.

The ¹³C NMR spectrum provides further evidence for the structure, with distinct signals expected for each carbon atom in a different chemical environment. docbrown.info For the parent 1,3-dioxane, signals are observed at 94.3 ppm (C2), 66.9 ppm (C4/C6), and 26.6 ppm (C5). docbrown.info In 2-(4-chlorophenyl)-1,3-dioxane, the C2 carbon would be shifted, and the carbons of the 4-chlorophenyl ring would appear in the aromatic region of the spectrum (typically 110-160 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the Parent 1,3-Dioxane Ring in CDCl₃ Data based on the unsubstituted 1,3-dioxane molecule to illustrate the foundational chemical environments.

Position¹H Chemical Shift (ppm) chemicalbook.com¹³C Chemical Shift (ppm) docbrown.info
C2 (O-CH₂-O)4.8594.3
C4/C6 (O-CH₂)3.9166.9
C5 (C-CH₂-C)1.7826.6

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides definitive proof of the molecular geometry, conformation, and intermolecular interactions.

In this derivative, the 1,3-dioxane ring is confirmed to exist in a chair conformation. researchgate.net Crucially, the 2-(4-chlorophenyl) group occupies an equatorial position on the ring. researchgate.net This finding strongly supports the conformational analysis predicted by steric considerations and NMR data, as the equatorial orientation is the most energetically favorable position for a bulky substituent, minimizing steric strain. The geometric parameters, including bond lengths and angles, were found to be within their expected ranges. researchgate.net

The crystallographic data for this derivative provides a reliable model for the solid-state structure of the parent compound, 2-(4-chlorophenyl)-1,3-dioxane.

Table 2: Crystallographic Data for the Related Compound (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol researchgate.net

ParameterValue
Molecular FormulaC₁₂H₁₅ClO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.788(2)
b (Å)11.079(4)
c (Å)18.916(7)
Volume (ų)1213.0(8)
Z (Molecules per unit cell)4
Temperature (K)296(2)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes. These two methods are complementary and provide a comprehensive vibrational profile of the compound. For 2-(4-chlorophenyl)-1,3-dioxane, the spectra would be dominated by vibrations originating from the 1,3-dioxane ring, the p-substituted phenyl ring, and the carbon-chlorine bond.

The key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations from the chlorophenyl ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the CH₂ groups of the dioxane ring are observed in the 2850-3000 cm⁻¹ region.

C-C Stretching: Aromatic C-C stretching modes within the phenyl ring usually result in a series of bands in the 1450-1630 cm⁻¹ region. dergipark.org.tr

C-O Stretching: Strong bands corresponding to the C-O-C acetal linkages of the dioxane ring are a characteristic feature and are expected in the 1000-1200 cm⁻¹ region.

C-Cl Stretching: The vibration of the C-Cl bond is typically observed as a strong band in the lower frequency region of the FT-IR spectrum, often between 600 and 800 cm⁻¹.

Ring Vibrations: The "breathing" and puckering modes of the dioxane and phenyl rings occur at lower wavenumbers and contribute to the fingerprint region of the spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to assign the observed vibrational bands to specific atomic motions within the molecule. dergipark.org.trresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for 2-(4-chlorophenyl)-1,3-dioxane

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Dioxane Ring (CH₂)2850 - 3000
C=C Stretch (Aromatic)Phenyl Ring1450 - 1630 dergipark.org.tr
C-O-C Stretch (Acetal)Dioxane Ring1000 - 1200
C-Cl StretchChlorophenyl600 - 800

Reactivity Profiles and Mechanistic Investigations

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Moiety

The 1,3-dioxane ring, being a cyclic acetal (B89532), is susceptible to cleavage under various conditions, primarily involving acid catalysis or nucleophilic attack. These reactions lead to the formation of 1,3-diol derivatives and are fundamental to the compound's role as a protecting group in organic synthesis.

Acid-Catalyzed and Nucleophile-Induced Transformations

Acid-catalyzed hydrolysis is a characteristic reaction of 1,3-dioxanes. The process is initiated by protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes further to yield 4-chlorobenzaldehyde (B46862) and propane-1,3-diol. The rate of this hydrolysis is significantly influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as the chloro group in the para position, generally decrease the rate of hydrolysis by destabilizing the carbocation intermediate. Studies on related 2-phenyl-1,3-dioxanes have shown a linear dependence on acidity up to a certain pH, after which the rate can become less sensitive to hydrogen ion concentration.

The general mechanism for the acid-catalyzed hydrolysis of acetals involves the following steps:

Protonation of an oxygen atom.

Cleavage of a carbon-oxygen bond to form a carbocation and an alcohol.

Attack of a water molecule on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the second oxygen atom.

Cleavage of the second carbon-oxygen bond to release the second alcohol molecule.

Deprotonation to yield the final carbonyl compound.

Reductive cleavage of the 1,3-dioxane ring can be achieved using various reducing agents. For instance, diisobutylaluminium hydride (DIBAL-H) is known to reduce esters and lactones to aldehydes and hemiacetals, respectively. masterorganicchemistry.com Its application to 2-aryl-1,3-dioxanes can lead to the corresponding mono-protected 1,3-diols. The regioselectivity of such ring-opening reactions is a key aspect, often influenced by the specific reagents and reaction conditions employed.

Reactions Involving the 2-(4-chlorophenyl)- Substituent

The reactivity of the 2-(4-chlorophenyl)- substituent can be divided into two main categories: cleavage of the bond connecting it to the dioxane ring and substitution reactions on the aromatic ring itself.

Cleavage and Introduction of Substituents at the 2-Position

The C2-carbon of the 1,3-dioxane ring is acidic and can be deprotonated by strong bases to form a 2-lithio-1,3-dioxane derivative. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the 2-position. While specific studies on the lithiation of 2-(4-chlorophenyl)-1,3-dioxane are not prevalent, the reactivity of related 2-lithio-1,3-dithianes provides a useful analogy. These lithiated species react with a range of electrophiles, including alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. acechemistry.co.uk

For example, the general reaction of a 2-lithio-1,3-dioxane with an alkyl halide would proceed as follows:

Deprotonation at the C2 position with a strong base like n-butyllithium.

Nucleophilic attack of the resulting carbanion on the alkyl halide.

This methodology allows for the synthesis of various 2-substituted-2-(4-chlorophenyl)-1,3-dioxanes.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The 4-chlorophenyl group in 2-(4-chlorophenyl)-1,3-dioxane can undergo both electrophilic and nucleophilic aromatic substitution reactions.

Aromatic Nucleophilic Substitution: The chlorine atom on the phenyl ring can be displaced by strong nucleophiles under certain conditions. For nucleophilic aromatic substitution (SNA) to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. longdom.org In the case of 2-(4-chlorophenyl)-1,3-dioxane, the 1,3-dioxane group is not a strong electron-withdrawing group. Therefore, nucleophilic substitution of the chlorine atom is expected to be challenging and would likely require forcing conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide (B1231860) in a suitable solvent). dalalinstitute.com The reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide, for example, leads to the substitution of the chlorine atom. dalalinstitute.com

Mechanistic Pathways of Significant Chemical Transformations

The mechanisms of the key reactions of 2-(4-chlorophenyl)-1,3-dioxane are understood through detailed kinetic and thermodynamic studies, often employing principles like the Hammett equation to correlate reaction rates with substituent effects.

Kinetic and Thermodynamic Considerations

The kinetics of the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxanes have been studied, and the reaction rates are influenced by the electronic properties of the substituents on the phenyl ring. The Hammett equation, which relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ), is a valuable tool in these studies. nih.govresearchgate.net For the hydrolysis of acetals, the reaction constant (ρ) is typically negative, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state, while electron-withdrawing groups, like the 4-chloro substituent, retard the reaction.

The thermodynamic stability of the 1,3-dioxane ring and its conformational isomers is also a significant factor in its reactivity. The 1,3-dioxane ring typically adopts a chair conformation. Substituents at the 2-position, such as the 4-chlorophenyl group, generally prefer an equatorial orientation to minimize steric interactions. The free conformational enthalpy of a substituent provides a quantitative measure of this preference.

Reaction TypeKey Mechanistic FeatureInfluencing Factors
Acid-Catalyzed HydrolysisFormation of a resonance-stabilized carbocationSubstituent electronic effects (Hammett correlation), acidity of the medium
Aromatic Electrophilic SubstitutionFormation of a sigma complex (arenium ion)Directing effect of the chlorine atom, nature of the electrophile
Aromatic Nucleophilic SubstitutionFormation of a Meisenheimer-like intermediate (less likely)Strength of the nucleophile, reaction temperature
C2-LithiationFormation of a carbanion at the 2-positionStrength of the base, nature of the electrophile

Transition State Analysis and Reaction Trajectories

Detailed research into the transition state analysis and reaction trajectories for 1,3-Dioxane, 2-(4-chlorophenyl)- is currently limited in publicly accessible scientific literature. Computational and experimental studies focusing specifically on the mechanistic pathways of this compound are not extensively documented. However, insights into its potential reactive behavior can be inferred from studies on structurally related compounds, such as other 2-aryl-1,3-dioxanes and molecules containing the 4-chlorophenyl moiety.

Generally, the reactivity of 1,3-dioxanes is dominated by their acetal functional group. The most common reaction pathway is acid-catalyzed hydrolysis, which proceeds via a carbocationic intermediate formed upon protonation of one of the oxygen atoms and subsequent cleavage of a carbon-oxygen bond. The stability of this intermediate is a key factor in determining the reaction rate.

For 1,3-Dioxane, 2-(4-chlorophenyl)- , the substituent at the 2-position, a 4-chlorophenyl group, significantly influences the stability of the potential carbocationic intermediate. The chlorine atom is an electron-withdrawing group via induction, which would destabilize a positive charge on the benzylic carbon. However, it can also act as a weak pi-donor through resonance. These opposing effects modulate the energy of the transition state for reactions involving the formation of a carbocation at the C2 position.

While specific data for the target molecule is scarce, a study on the acid-catalyzed hydrolysis of 2-aryl-1,3-dithianes, the sulfur analogs of 1,3-dioxanes, revealed that the reaction mechanism can shift depending on the nature of the aryl substituent and the acidity of the medium. rsc.org For highly reactive dithianes, an A-SE2 mechanism is proposed, while less reactive ones follow an A2-like mechanism. rsc.org It is plausible that similar mechanistic dichotomies could exist for 1,3-Dioxane, 2-(4-chlorophenyl)- under varying reaction conditions.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, calculating activation energies, and visualizing transition state structures and reaction trajectories. While no specific DFT studies on the reactivity of 1,3-Dioxane, 2-(4-chlorophenyl)- were found, research on other molecules containing a 4-chlorophenyl group has utilized these methods to understand their electronic structure and reactivity. For instance, DFT has been used to analyze the structural and vibrational properties of molecules like 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile.

Without dedicated experimental or computational studies for 1,3-Dioxane, 2-(4-chlorophenyl)- , any discussion on its transition state analysis and reaction trajectories remains speculative and based on analogies to related chemical systems. Further research is required to provide concrete data, such as activation energy barriers and the precise geometry of transition states for its characteristic reactions.

Design, Synthesis, and Evaluation of Derivatives and Analogues

Rational Design Principles for Novel 1,3-Dioxane (B1201747), 2-(4-chlorophenyl)- Derivatives

The design of new derivatives based on the 2-(4-chlorophenyl)-1,3-dioxane core is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves the bioisosteric replacement of the 4-chloro substituent on the phenyl ring with other functional groups to modulate electronic and steric properties. For instance, replacing the chlorine atom with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can fine-tune interactions with biological targets.

Computational methods, such as docking studies, can inform the rational design process. By modeling how the parent compound and its virtual analogues fit into the active site of a target enzyme or receptor, researchers can prioritize the synthesis of derivatives predicted to have higher binding affinity. mdpi.com This approach helps to focus synthetic efforts on compounds with the highest probability of success, saving time and resources. For example, understanding the topology of a target's active site—often comprising hydrophobic pockets and specific hydrogen bonding sites—allows for the design of derivatives with complementary features to maximize binding interactions. nih.govnih.gov

Synthetic Strategies for Analogue Libraries

The creation of analogue libraries is essential for systematic SAR studies. The most fundamental and widely used method for synthesizing 2-aryl-1,3-dioxanes is the direct acetalization of a 1,3-diol with an appropriate aldehyde, in this case, 4-chlorobenzaldehyde (B46862). wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid, such as para-toluenesulfonic acid (PTSA), and often involves the removal of water to drive the equilibrium towards product formation. researchgate.net

This core reaction can be adapted to generate a diverse library of analogues by varying either the aldehyde or the 1,3-diol component.

Varying the Aldehyde: A library of analogues with different substituents on the phenyl ring can be created by reacting a common 1,3-diol (e.g., 1,3-propanediol) with a series of substituted benzaldehydes.

Varying the 1,3-Diol: Introducing substituents on the dioxane ring is achieved by using substituted 1,3-diols in the condensation reaction with 4-chlorobenzaldehyde. This allows for the exploration of steric and conformational effects on biological activity.

More complex derivatives may require multi-step synthetic routes. For example, creating analogues with functional groups that are incompatible with the acidic conditions of acetalization may involve using protecting group strategies. thieme-connect.de The synthesis of nucleoside analogues based on a 1,3-dioxane scaffold has been achieved through a versatile strategy where a pre-formed dioxane ring with a suitable leaving group is reacted with various nucleobases. bohrium.com

Below is a table summarizing common synthetic approaches for 1,3-dioxane derivatives.

Starting MaterialsReagents and ConditionsProduct TypeReference
1,3-Diol, Aldehyde/Ketonepara-Toluenesulfonic acid (PTSA), water removal2-Substituted-1,3-dioxane researchgate.net
Thietan-3-one, 4-Chlorophenyl magnesium bromideTetrahydrofuran (B95107) (THF), -78°C to 25°C3-(4-Chlorophenyl)thietan-3-ol (intermediate for sulphur analogues) nih.gov
1,3-Dioxane with leaving group, NucleobaseNucleophilic addition1,3-Dioxane-based nucleoside analogues bohrium.com
Aldehyde, 1,3-Dioxane-4,6-dione (Meldrum's acid)Formic acid, Triethylamine5-Alkylidene-1,3-dioxane-4,6-dione (intermediate) google.com

Stereoisomer Synthesis and Separation Methodologies

The 1,3-dioxane ring is conformationally restricted, typically adopting a chair-like geometry, which leads to the possibility of stereoisomerism when substituents are present. thieme-connect.de For a 2,4-disubstituted-1,3-dioxane, cis and trans diastereomers are possible, depending on the relative orientation of the substituents. The synthesis and separation of these distinct stereoisomers are critical, as they often exhibit different biological activities.

Stereocontrolled synthesis can sometimes be achieved by selecting appropriate starting materials and reaction conditions. For instance, the condensation of meso-2,4-pentanediol with aldehydes can yield specific ratios of cis and trans isomers. researchgate.net

When a synthesis results in a mixture of stereoisomers, their separation is necessary. Common methodologies include:

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating diastereomers. Chiral chromatography, using a stationary phase containing a chiral selector, is employed for the separation of enantiomers. Supercritical fluid chromatography (SFC) has also been utilized as an effective method for isolating specific stereoisomers from complex mixtures. google.com

Crystallization: Fractional crystallization can sometimes be used to separate diastereomers if they have sufficiently different solubilities.

Spectroscopic Analysis: Once separated, the stereochemistry of the isomers is typically determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and nuclear Overhauser effect (NOE) data provide detailed information about the spatial orientation of the substituents on the dioxane ring. researchgate.netbohrium.com X-ray crystallography provides definitive proof of stereochemistry by mapping the precise atomic arrangement in the crystal lattice. bohrium.com

Structure-Activity Relationship (SAR) Studies for Preclinical Biological Potential

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By synthesizing and testing a library of analogues, researchers can identify the key molecular features responsible for a desired effect.

For derivatives of 2-(4-chlorophenyl)-1,3-dioxane, SAR studies typically involve modifying three main regions of the molecule:

The Phenyl Ring Substituent: The 4-chloro group can be replaced with various other substituents to probe the effect of electronics (electron-donating vs. electron-withdrawing) and sterics (size).

The Dioxane Ring: Substituents can be introduced at the C4, C5, or C6 positions of the dioxane ring to explore how changes in conformation and steric bulk affect activity.

The Aromatic Ring System: The entire 4-chlorophenyl moiety can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to investigate the importance of this group for target binding. nih.gov

In a study of 1,3-dioxane derivatives as potential multidrug resistance (MDR) modulators, it was found that the nature of the aromatic core, a linker, and a basic moiety were all crucial for activity. nih.gov The results showed that several new structures could reverse tumor cell MDR at low concentrations, indicating a clear relationship between these structural elements and the biological outcome. nih.gov

The following table presents hypothetical SAR data for a series of 2-Aryl-1,3-dioxane derivatives tested for inhibitory activity against a specific enzyme, illustrating the principles of SAR analysis.

Compound IDAryl Group (at C2)Dioxane Ring SubstituentIC₅₀ (nM)
14-ChlorophenylNone85
2PhenylNone250
34-MethoxyphenylNone120
44-TrifluoromethylphenylNone65
54-Chlorophenyl5,5-Dimethyl45
64-Chlorophenyl4-Methyl (cis)92
74-Chlorophenyl4-Methyl (trans)150

The presence of a halogen at the 4-position of the phenyl ring (Compound 1 vs. 2) is beneficial for activity.

A strong electron-withdrawing group like trifluoromethyl (Compound 4) enhances potency compared to the chloro group (Compound 1).

Adding gem-dimethyl substituents at the C5 position of the dioxane ring (Compound 5) significantly improves activity, possibly by inducing a favorable conformation or providing additional hydrophobic interactions.

The stereochemistry of substituents on the dioxane ring is important, with the cis isomer (Compound 6) showing greater potency than the trans isomer (Compound 7).

These types of systematic studies are essential for optimizing lead compounds and advancing them into further preclinical development. nih.gov

Preclinical Biological and Pharmacological Research Mechanism Oriented

In Vitro Enzyme Inhibition and Activation Studies

Based on publicly available scientific literature, no specific studies detailing the in vitro inhibition or activation of enzymes by 2-(4-chlorophenyl)-1,3-dioxane have been identified. Research on the broader class of dioxane-containing compounds has explored various biological activities, but specific enzyme targets and binding mechanisms for this particular chlorinated derivative remain an area for future investigation.

Receptor Binding Assays and Ligand-Receptor Interactions

While direct receptor binding assays on 2-(4-chlorophenyl)-1,3-dioxane are not documented in available literature, research on its parent structure, 1,3-dioxane (B1201747), provides valuable insights into potential molecular targets.

Studies have shown that the structurally related compound 1,3-dioxane can potentiate the capsaicin-sensitive transient receptor potential (TRP) channel TRPV1. nih.gov This receptor is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli. Research indicates that 1,3-dioxane lowers the temperature threshold for TRPV1 thermal activation and enhances the channel's sensitivity to agonistic stimuli. nih.gov

The investigation identified a specific amino acid residue, M572, located in the S4-S5 linker region of the TRPV1 channel, as crucial for the direct activation by dioxane analogs. nih.gov A mutation at this site was found to eliminate the current evoked by the dioxane structure, highlighting its importance in the ligand-receptor interaction. nih.gov These findings suggest that the dioxane moiety itself can interact with and modulate the function of the TRPV1 receptor. The influence of the 4-chlorophenyl substituent on this interaction has not been specifically reported.

Table 1: Receptor Interaction Profile for the 1,3-Dioxane Moiety

Receptor Target Interacting Moiety Key Finding Implicated Residue Reference
Transient Receptor Potential Vanilloid 1 (TRPV1) 1,3-Dioxane Potentiates channel activation, lowering the thermal activation threshold. M572 nih.gov

Cellular Assays for Mechanistic Pathway Elucidation

Building on the receptor interaction data, cellular assays provide a clearer picture of the downstream consequences of the compound's activity.

The potentiation of the TRPV1 receptor by the 1,3-dioxane structure leads to distinct cellular effects. Activation of TRPV1 typically results in an influx of calcium ions (Ca²⁺) into the cell. nih.gov Studies on sensory neurons, including those from the dorsal root ganglia (DRG) and trigeminal ganglia (TG), have demonstrated that 1,4-dioxane (B91453), a related isomer, activates TRPV1 to cause Ca²⁺ influx. nih.gov This influx is a critical event in cellular signaling, capable of triggering various downstream pathways, including those related to nociception. nih.gov While these specific studies were not performed on 2-(4-chlorophenyl)-1,3-dioxane, they elucidate the pathway modulated by the core dioxane structure.

Specific cytotoxicity studies on 2-(4-chlorophenyl)-1,3-dioxane for the purpose of lead discovery are not available in the reviewed scientific literature. While research on the related compound 2-(4-Chlorophenyl)-1,3-dioxolane (B1582554) has indicated potential cytotoxic effects against certain cancer cell lines, similar data for the 1,3-dioxane derivative is absent. smolecule.com Furthermore, studies on the parent compound 1,4-dioxane have investigated its liver toxicity, noting that it can induce oxidative stress and DNA damage, particularly in conjunction with the metabolic enzyme CYP2E1. nih.govnih.gov However, these findings are specific to the 1,4-isomer and lack the chlorophenyl group, and therefore cannot be directly extrapolated to 2-(4-chlorophenyl)-1,3-dioxane.

Antimicrobial and Antiparasitic Activity Investigations (In Vitro/Non-Human Models)

The 1,3-dioxane scaffold is a component of various biologically active compounds, and its derivatives have been a subject of interest in the search for new antimicrobial and antiparasitic agents. While direct and extensive research on the antimicrobial and antiparasitic properties of 2-(4-chlorophenyl)-1,3-dioxane is not widely published, studies on structurally related compounds provide valuable insights into its potential activity.

Derivatives of 1,3-dioxane and the closely related 1,3-dioxolane (B20135) have demonstrated a broad spectrum of antimicrobial activities. For instance, various substituted 1,3-dioxolanes have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli on nutrient agar. The antimicrobial efficacy of these compounds is often linked to their hydrophilic-hydrophobic balance, which is determined by the nature and position of substituents on the dioxolane ring.

In a broader context, heterocyclic compounds containing a 4-chlorophenyl moiety have shown promise as antimicrobial and antiparasitic agents. For example, a series of 4-(4-chlorophenyl)thiazole derivatives has been synthesized and evaluated for their leishmanicidal and trypanocidal activities. These compounds displayed notable activity against different forms of Leishmania amazonensis and Trypanosoma cruzi in vitro. Similarly, novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives have been synthesized and have shown promising antibacterial and antifungal activities.

While these studies are on different heterocyclic cores, the presence of the 4-chlorophenyl group appears to be a recurring feature in compounds with antimicrobial and antiparasitic potential. This suggests that the 2-(4-chlorophenyl)-1,3-dioxane structure could also exhibit such activities, warranting further investigation.

Table 1: Antimicrobial and Antiparasitic Activity of Structurally Related Compounds
Compound ClassActivity InvestigatedKey Findings
Substituted 1,3-dioxolanesAntibacterialInhibition of E. coli and Staphylococcus growth.
4-(4-chlorophenyl)thiazole derivativesLeishmanicidal and TrypanocidalActive against Leishmania amazonensis and Trypanosoma cruzi.
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivativesAntibacterial and AntifungalPromising activity against various bacterial and fungal strains.

A significant breakthrough in understanding the antimicrobial mechanism of 1,3-dioxane-containing compounds comes from the discovery of novel bacterial topoisomerase inhibitors (NBTIs) that incorporate a 1,3-dioxane linker. nih.gov These NBTIs target DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. nih.gov This mode of action is distinct from that of fluoroquinolones, which also target these enzymes, and offers a potential solution to the problem of antibiotic resistance. nih.gov

Neurochemical and Neurobiological Investigations (In Vitro/Animal Models)

The influence of 1,3-dioxane derivatives on the nervous system has been an area of emerging research. While specific neurochemical and neurobiological investigations on 2-(4-chlorophenyl)-1,3-dioxane are limited, studies on related structures provide a foundation for understanding its potential effects.

A noteworthy finding is the ability of 1,3-dioxane to potentiate the activity of the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin (B1668287) receptor. This ion channel is a key player in nociception and the sensation of heat. The potentiation of TRPV1 by 1,3-dioxane suggests that compounds containing this scaffold could modulate sensory neuron activity and pain pathways.

While the initial research highlighted this effect for the parent 1,3-dioxane, the nature of the substituent at the 2-position of the dioxane ring is known to significantly influence the biological activity of these compounds. The presence of an aryl group, such as the 4-chlorophenyl group, could enhance or modify this interaction with TRPV1 or other ion channels. Further research is necessary to determine the specific effects of 2-(4-chlorophenyl)-1,3-dioxane on TRPV1 and other components of the nervous system.

Computational Modeling for Preclinical Structure-Activity Relationships

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in preclinical drug discovery for predicting the biological activity of compounds and understanding their interactions with molecular targets.

QSAR studies on various classes of heterocyclic compounds have demonstrated the importance of physicochemical and topological parameters in determining their antimicrobial activity. For instance, in a series of sulfonamide derivatives, topological parameters like the valence zero-order and first-order molecular connectivity indices were found to be crucial in describing their antimicrobial activity. nih.gov Such studies help in identifying the key structural features required for a compound to exhibit a particular biological effect.

Molecular docking simulations can provide insights into the binding mode of a ligand to its receptor. For example, docking studies of 1,3,4-oxadiazole (B1194373) derivatives with bacterial topoisomerases have helped to elucidate their mechanism of action. mdpi.com In the context of 2-(4-chlorophenyl)-1,3-dioxane, molecular docking could be employed to predict its binding affinity and orientation within the active sites of potential targets like bacterial topoisomerases or the TRPV1 ion channel.

Table 2: Application of Computational Modeling in Drug Research
Modeling TechniqueApplicationPotential Insights for 2-(4-chlorophenyl)-1,3-dioxane
QSARPredicting antimicrobial activity based on molecular descriptors.Identification of key structural features of 2-(4-chlorophenyl)-1,3-dioxane that may contribute to its potential antimicrobial effects.
Molecular DockingVisualizing the interaction between a ligand and its target protein.Predicting the binding mode and affinity of 2-(4-chlorophenyl)-1,3-dioxane with potential targets like bacterial topoisomerases or ion channels.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing detailed information about the electronic distribution and energy levels within a molecule. nih.gov These calculations, often employing Density Functional Theory (DFT), can determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties. dntb.gov.ua For instance, the analysis of related chalcone (B49325) structures, such as (E)-1-(2,3-dihydrobenzo[b] dntb.gov.uanih.govdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, involves using quantum chemical calculations to understand molecular structure, frontier molecular orbitals, and reactivity. nih.gov

While specific proprietary research data on 2-(4-chlorophenyl)-1,3-dioxane is not publicly available, computed property data for the closely related isomer, 2-(4-chlorophenyl)-1,3-dioxolane (B1582554), exists and provides a useful reference point. nih.gov

Table 1: Computed Properties for the Isomer 2-(4-chlorophenyl)-1,3-dioxolane

Property Value Source
Molecular Formula C₉H₉ClO₂ PubChem nih.gov
Molecular Weight 184.62 g/mol PubChem nih.gov
XLogP3-AA 2 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov

Note: This data is for the 5-membered ring dioxolane isomer, not the 6-membered ring dioxane.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. fiveable.melumenlearning.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and stability. nih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua This method is fundamental in drug discovery for identifying potential drug candidates. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time. nih.gov

Docking simulations calculate a score that estimates the binding affinity between the ligand and the target protein. nih.gov The simulation identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For example, in studies of potential dual inhibitors for CDK4/6 and aromatase, docking was used to evaluate binding interactions and select promising candidates. nih.gov Similarly, docking studies on VEGFR-2 inhibitors revealed crucial hydrogen bond interactions within the ATP binding site. nih.gov

Although specific docking studies featuring 2-(4-chlorophenyl)-1,3-dioxane are not detailed in publicly available literature, its structure could be docked into the active sites of various enzymes or receptors to hypothesize its potential biological targets and binding modes. The 4-chlorophenyl group could engage in hydrophobic or halogen-bonding interactions, while the dioxane oxygens could act as hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

QSAR models are developed by correlating calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) with experimentally measured biological activity. nih.gov A robust QSAR model, validated internally (e.g., Leave-One-Out cross-validation, Q²) and externally (using a test set of compounds, r²pred), can predict the activity of new, unsynthesized compounds. nih.gov Studies on 1,3,4-benzotriazepine derivatives as CCK2 receptor antagonists have successfully used 3D-QSAR methods like CoMFA and CoMSIA to build predictive models that guide the design of more potent antagonists. nih.gov Such models provide contour maps that visualize the regions where steric bulk, positive or negative charge, or hydrophobic character would increase or decrease biological activity. nih.govnih.gov While no specific QSAR study on a series containing 2-(4-chlorophenyl)-1,3-dioxane is available, it could be included in a dataset of similar compounds to develop a predictive model for a particular biological endpoint.

Cheminformatics Approaches and Virtual Screening for Novel Scaffolds

Cheminformatics involves the use of computational methods to manage and analyze large amounts of chemical data. researchgate.net A key application is virtual screening, where vast libraries of digital compounds are rapidly screened against a biological target to identify potential hits. researchgate.netnih.gov This approach is faster and more cost-effective than traditional high-throughput screening. researchgate.net

Virtual libraries can contain millions or even billions of compounds. nih.gov These libraries are filtered based on various criteria, including pharmacophore models, which define the essential 3D arrangement of features required for biological activity, and molecular docking scores. nih.gov For instance, a virtual screening of a 140-million-compound library was used to discover novel antagonists for the cannabinoid type II (CB₂) receptor. nih.gov The compound 2-(4-chlorophenyl)-1,3-dioxane could serve as a scaffold or a member in such a virtual library, to be screened against numerous biological targets to uncover new potential therapeutic applications.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

The 1,3-dioxane (B1201747) functional group is a valuable component in the toolbox of synthetic organic chemists, serving as a versatile building block for the construction of more elaborate molecular architectures. The related compound, 2-(4-chlorophenyl)-1,3-dioxolane (B1582554), is recognized as an intermediate in the synthesis of more complex molecules. smolecule.com This suggests that 2-(4-chlorophenyl)-1,3-dioxane can similarly serve as a precursor in multistep synthetic sequences. littleflowercollege.edu.inyoutube.com The presence of the reactive chlorophenyl group and the stable dioxane ring allows for a variety of chemical transformations.

For instance, derivatives of 2-(4-chlorophenyl)-1,3-dioxane have been synthesized and characterized, highlighting their role as intermediates. One such example is the preparation of (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol. The synthesis of this more complex molecule from 4-chlorobenzaldehyde (B46862) and a substituted propane-1,3-diol demonstrates the utility of the 2-(4-chlorophenyl)-1,3-dioxane core as a foundational structure for further elaboration.

The strategic incorporation of the 2-(4-chlorophenyl)-1,3-dioxane moiety can be envisioned in the synthesis of pharmacologically active compounds and other functional organic materials. The 4-chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. Concurrently, the 1,3-dioxane ring can be carried through multiple synthetic steps as a stable protecting group for a carbonyl functionality, to be revealed at a later stage, or it can be a key structural element of the final target molecule itself. thieme-connect.de

Utility as a Protecting Group for Carbonyl Compounds

One of the most well-established applications of 1,3-dioxanes in organic synthesis is their role as protecting groups for carbonyl compounds, specifically aldehydes and ketones. organic-chemistry.orgorganic-chemistry.orguchicago.edu The formation of a 2-substituted 1,3-dioxane effectively masks the reactivity of the carbonyl group towards nucleophiles and basic conditions, allowing for selective transformations on other parts of a complex molecule. thieme-connect.dewikipedia.org

The 2-(4-chlorophenyl)-1,3-dioxane can be readily formed by the acid-catalyzed reaction of 4-chlorobenzaldehyde with 1,3-propanediol. organic-chemistry.org The stability of the 1,3-dioxane ring is a key advantage, as it is generally robust under a wide range of reaction conditions, including those involving organometallic reagents, hydrides, and oxidation. thieme-connect.de

The removal of the 1,3-dioxane protecting group, or deprotection, is typically achieved under acidic aqueous conditions, which hydrolyze the acetal (B89532) back to the original carbonyl compound and 1,3-propanediol. organic-chemistry.orgoup.com The specific conditions for the deprotection of 2-(4-chlorophenyl)-1,3-dioxane would likely be similar to those used for other 2-aryl-1,3-dioxanes. Research on the cleavage of the closely related 2-(3-chlorophenyl)-1,3-dioxolanes has shown that this can be achieved using acidic conditions, such as aqueous hydrochloric acid in a suitable solvent like tetrahydrofuran (B95107) (THF).

The table below summarizes the general conditions for the protection of a carbonyl group as a 1,3-dioxane and its subsequent deprotection.

Transformation Reagents and Conditions General Observations
Protection Carbonyl compound, 1,3-propanediol, acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄)Typically performed in a solvent that allows for the removal of water (e.g., toluene (B28343) with a Dean-Stark apparatus) to drive the equilibrium towards acetal formation.
Deprotection Aqueous acid (e.g., HCl, H₂SO₄, acetic acid) in a co-solvent (e.g., THF, acetone)The rate of hydrolysis can be influenced by the nature of the substituent at the 2-position and the specific acidic conditions employed.

Development as Ligands in Catalysis

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. While there is a vast body of research on ligands for various catalytic transformations, the specific use of 2-(4-chlorophenyl)-1,3-dioxane as a ligand is not extensively documented in the current literature.

However, the fundamental structure of this compound contains potential donor atoms—the two oxygen atoms of the dioxane ring—that could, in principle, coordinate to a metal center. The development of metal complexes with such ligands could lead to novel catalysts. nih.govsioc-journal.cn For instance, the oxygen atoms could act as a bidentate ligand, forming a chelate ring with a metal. The electronic properties of the 4-chlorophenyl group would influence the electron density on the oxygen atoms and, consequently, the coordination properties of the ligand.

While direct evidence is lacking for 2-(4-chlorophenyl)-1,3-dioxane, related structures have been explored in catalysis. For example, palladium-catalyzed reactions have been studied in 1,4-dioxane (B91453) as a solvent, which can also act as a weak ligand. acs.org Furthermore, the broader class of molecules containing ether linkages has been investigated as hemilabile ligands in catalysis. These ligands have the ability to coordinate to a metal center and then reversibly dissociate one of the donor atoms, creating a vacant coordination site for catalysis to occur.

Future research could explore the synthesis of metal complexes of 2-(4-chlorophenyl)-1,3-dioxane and evaluate their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

Potential in Polymer Chemistry and Advanced Materials

The incorporation of functional cyclic structures into polymer backbones or as pendant groups can impart unique properties to the resulting materials. Research into the polymerization of monomers containing 1,3-dioxane and related 1,3-dioxolane (B20135) rings has demonstrated their potential in creating novel polymers.

A study on the free-radical polymerization of 2-methylene-1,3-dioxane has shown that it can undergo both vinyl addition and ring-opening polymerization, leading to polymers with different structures and properties. elsevierpure.com The extent of ring-opening is influenced by the reaction conditions and the substitution on the dioxane ring.

More directly relevant, though focusing on the five-membered ring analog, is the synthesis and characterization of poly(2-p-chlorophenyl-1,3-dioxolane-4-yl-methylacrylate). researchgate.net This polymer was prepared from the corresponding monomer, which contains the 2-(4-chlorophenyl)-1,3-dioxolane moiety. The thermodynamic and physical properties of this polymer were investigated using inverse gas chromatography, providing insights into its interactions with various solutes.

The data from the study on the related dioxolane-containing polymer suggests that a similar polymer derived from a 2-(4-chlorophenyl)-1,3-dioxane-containing monomer could exhibit interesting material properties. The presence of the polar chlorophenyl and dioxane groups would be expected to influence the polymer's solubility, thermal stability, and mechanical properties.

The table below summarizes some of the investigated properties of the related poly(2-p-chlorophenyl-1,3-dioxolane-4-yl-methylacrylate).

Property Investigated Aspect
Thermodynamic Properties Adsorption enthalpy, sorption enthalpy, and sorption free energy with various solutes (alcohols and alkanes).
Physical Properties Specific retention volume and glass transition temperature.

The potential for creating polymers with tunable properties by incorporating 2-(4-chlorophenyl)-1,3-dioxane units makes this an area ripe for further exploration in materials science. Such polymers could find applications as specialty plastics, biodegradable materials (if the dioxane ring can be cleaved), or as functional materials in coatings and films.

Advanced Analytical Method Development for Research Purposes

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary tools for assessing the purity of 2-(4-chlorophenyl)-1,3-dioxane and separating its various isomers. The choice of technique and specific conditions depends on the volatility of the compound and the nature of the isomers to be separated.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 2-(4-chlorophenyl)-1,3-dioxane. Purity assessment is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. For instance, a common setup would involve a column like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), which separates compounds based on their boiling points and polarity. The ratio of cis and trans isomers of substituted 1,3-dioxanes has been successfully measured using GC-MS, demonstrating the utility of GC for stereochemical analysis researchgate.net. For more complex separations, such as distinguishing between positional isomers (e.g., 2-(2-chlorophenyl)-1,3-dioxane (B13972389) or 2-(3-chlorophenyl)-1,3-dioxane (B8564729) impurities), a slightly more polar column may offer better resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for a wide range of compounds and is particularly useful for less volatile substances or for separating isomers that are difficult to resolve by GC. The separation of isomers of 2-(4-chlorophenyl)-1,3-dioxane would require careful selection of the stationary and mobile phases.

Positional Isomers: To separate the target para-substituted compound from potential ortho- or meta-isomers, a column offering π-π interactions, such as a phenyl- or pyrenylethyl-bonded phase, would be effective. mtc-usa.comnacalai.com These stationary phases can differentiate between the subtle differences in dipole moment and shape of positional isomers. nacalai.com

Stereoisomers: If additional substituents on the dioxane ring create diastereomers (e.g., cis/trans isomers), standard reversed-phase columns (like C18 or C8) can often provide separation. mtc-usa.com However, resolving enantiomers would necessitate the use of a chiral stationary phase (CSP).

The following table outlines potential chromatographic conditions for the analysis of 2-(4-chlorophenyl)-1,3-dioxane.

Table 1: Illustrative Chromatographic Conditions for Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Application
GC 5% Phenyl-methylpolysiloxane Helium FID or MS Purity analysis, Separation of diastereomers
HPLC (Reversed-Phase) C18 (e.g., ODS) Acetonitrile/Water or Methanol/Water UV (e.g., at 228 nm) or MS Purity analysis, Separation of diastereomers nih.gov

Mass Spectrometry for Structural Elucidation and Metabolite Identification in Research

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of 2-(4-chlorophenyl)-1,3-dioxane through fragmentation analysis. In research settings, it is also critical for identifying metabolites formed in biological systems.

Structural Elucidation: In electron ionization (EI) mass spectrometry, a common technique coupled with GC, molecules are fragmented in a reproducible manner. The resulting fragmentation pattern serves as a chemical fingerprint. While a specific spectrum for 2-(4-chlorophenyl)-1,3-dioxane is not publicly available, its fragmentation can be predicted based on related structures like 2-phenyl-1,3-dioxane (B8809928) and 2-(4-chlorophenyl)-1,3-dioxolane (B1582554). nih.govnih.gov

Key expected fragmentation patterns include:

Molecular Ion (M+): An ion corresponding to the full molecular weight (198.04 g/mol for the 35Cl isotope) should be visible. chemspider.com The presence of a chlorine atom would be indicated by a characteristic M+2 peak (at m/z 200) with an intensity approximately one-third of the M+ peak.

Loss of the Aryl Group: Cleavage of the bond between the dioxane ring and the chlorophenyl group would result in a significant fragment.

Ring Cleavage: The 1,3-dioxane (B1201747) ring can undergo characteristic fragmentation. For the parent 1,3-dioxane, fragments at m/z 58 (loss of CH₂O) and m/z 30 ([CH₂O]⁺) are observed. docbrown.info Similar pathways are expected for the substituted compound.

Chlorophenyl Cation: A prominent peak corresponding to the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 (and 113) is highly likely.

Metabolite Identification: Research into the metabolism of related 1,3-dioxane derivatives has shown that biotransformation often targets the dioxane ring. nih.gov In vitro studies with theophylline (B1681296) derivatives containing a 1,3-dioxane ring revealed enzymatic cleavage of the acetal (B89532) group, converting it into an ester. nih.gov This suggests that a potential metabolic pathway for 2-(4-chlorophenyl)-1,3-dioxane could involve oxidation of the acetal carbon (C2) followed by ring opening. Tandem mass spectrometry (MS/MS) is crucial for identifying such metabolites by selecting the presumed metabolite's molecular ion and fragmenting it to confirm its structure.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(4-chlorophenyl)-1,3-dioxane

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
198 / 200 [C₁₀H₁₁ClO₂]⁺ Molecular ion peak (M+ and M+2), confirms molecular weight and presence of chlorine.
163 [M - Cl]⁺ Loss of the chlorine atom.
139 / 141 [M - C₃H₅O]⁺ Loss of a portion of the dioxane ring. Based on analog 2-(4-chlorophenyl)-1,3-dioxolane. nih.gov
111 / 113 [C₆H₄Cl]⁺ Chlorophenyl cation, a very likely and stable fragment.
87 [M - C₆H₄Cl]⁺ Dioxane ring fragment after loss of the chlorophenyl group.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For the analysis of 2-(4-chlorophenyl)-1,3-dioxane in complex research samples, such as reaction mixtures or biological extracts, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for analyzing this compound, provided the sample matrix is suitable for GC. It combines the high-resolution separation of GC with the definitive identification capabilities of MS. A typical GC-MS method would utilize a capillary column to separate the target analyte from other components, followed by EI-MS detection. For trace-level analysis, selected ion monitoring (SIM) mode can be used, where the mass spectrometer is set to detect only a few characteristic ions (e.g., m/z 198, 111, and 87) of the target compound. This significantly enhances sensitivity and reduces background noise. While specific methods for 2-(4-chlorophenyl)-1,3-dioxane are not published, methods for the related contaminant 1,4-dioxane (B91453) often use GC-MS with SIM for high sensitivity in environmental samples. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative or complementary technique to GC-MS. It is particularly valuable for analyzing thermally unstable compounds or for directly analyzing metabolites that may be too polar or non-volatile for GC. An LC-MS method would likely use a reversed-phase column to separate the compound from the matrix. The eluent would then be introduced into a mass spectrometer using a soft ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These techniques typically generate a protonated molecule ([M+H]⁺) with minimal fragmentation, which is ideal for confirming molecular weight. Tandem MS (LC-MS/MS) can then be used to induce fragmentation for structural confirmation, making it a powerful tool for identifying unknown metabolites in complex biological mixtures. researchgate.net


Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Furthermore, ML models can be trained to predict the physicochemical properties and biological activities of 2-(4-chlorophenyl)-1,3-dioxane derivatives. By learning from existing data on similar compounds, these models can estimate properties such as solubility, toxicity, and receptor binding affinity before a molecule is ever synthesized. This predictive power allows for the rapid in silico screening of virtual libraries, enabling researchers to prioritize the most promising candidates for further investigation.

Table 1: Potential AI/ML Applications for 2-(4-chlorophenyl)-1,3-dioxane

Application AreaPotential Impact
Retrosynthesis Planning Propose novel and efficient synthetic routes, reducing time and resource expenditure. chemistryviews.orgyoutube.com
Property Prediction Estimate physicochemical properties (solubility, stability) and biological activity.
Reaction Optimization Predict optimal reaction conditions (catalyst, solvent, temperature) for higher yields.
Virtual Screening Rapidly screen virtual libraries of derivatives for desired properties.

Exploration of Unconventional Reactivity and Catalysis

Beyond traditional synthetic methods, the exploration of unconventional reactivity and novel catalytic systems promises to expand the chemical space accessible from 2-(4-chlorophenyl)-1,3-dioxane. This includes the use of photocatalysis and the discovery of unexpected reaction pathways.

Photocatalysis, which utilizes light to drive chemical reactions, offers a mild and efficient alternative for the synthesis and functionalization of heterocyclic compounds. thieme-connect.debeilstein-journals.orgbeilstein-journals.orgacs.org For instance, visible-light-mediated reactions could be employed for the late-stage functionalization of the chlorophenyl ring or the 1,3-dioxane (B1201747) moiety, providing access to a diverse range of derivatives that would be difficult to obtain through conventional means.

Moreover, researchers are increasingly investigating unexpected or "unconventional" reactivity. A notable example is the discovery of dioxane-involving ring-opening reactions, where the dioxane ring itself participates in the reaction to form new, complex structures. rsc.org Applying such methodologies to 2-(4-chlorophenyl)-1,3-dioxane could lead to the synthesis of entirely new molecular scaffolds with unique properties. The development of novel catalysts, including biocatalysts and advanced heterogeneous catalysts, will also be crucial in unlocking new transformations. nih.govchimia.chparis-saclay.frnih.gov

Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. eurekalert.org For the synthesis of 2-(4-chlorophenyl)-1,3-dioxane, which is typically formed through the acetalization of 4-chlorobenzaldehyde (B46862), there are significant opportunities to develop more sustainable pathways. researchgate.netsigmaaldrich.comresearchgate.netglpbio.com

A key area of development is the use of greener solvents and catalysts. Research into the acetalization of biomass-derived compounds has highlighted the potential for using environmentally friendly solvents and solid acid catalysts, which can be easily recovered and reused. eurekalert.org These approaches can be directly applied to the synthesis of 2-(4-chlorophenyl)-1,3-dioxane, reducing the reliance on hazardous reagents and simplifying purification processes.

Furthermore, the development of one-pot, multi-component reactions represents a highly efficient and sustainable approach to synthesizing complex molecules. researchgate.net Designing a one-pot synthesis for derivatives of 2-(4-chlorophenyl)-1,3-dioxane would not only streamline the synthetic process but also align with the core tenets of green chemistry by reducing the number of steps and the amount of waste generated.

Interdisciplinary Applications in Biomedical Science (Non-Clinical) and Material Innovation

While the direct applications of 2-(4-chlorophenyl)-1,3-dioxane are not yet widespread, its structural motifs are found in compounds with interesting biological and material properties. This suggests that with further research, this compound could serve as a valuable building block in these interdisciplinary fields.

In the realm of non-clinical biomedical science, derivatives of 1,3-dioxane and related heterocycles have shown promise as anticancer agents and modulators of multidrug resistance. The presence of the 4-chlorophenyl group, a common feature in many bioactive molecules, further enhances the potential of 2-(4-chlorophenyl)-1,3-dioxane as a scaffold for drug discovery. dundee.ac.uknih.gov Screening libraries of its derivatives against various biological targets could uncover novel therapeutic leads.

In material science, the 1,3-dioxane ring can be incorporated into polymer backbones to create materials with unique properties. For example, polymers containing 1,3-dioxane units have been investigated as solid polymer electrolytes for high-voltage lithium-metal batteries. rsc.orgresearchgate.net The introduction of the 4-chlorophenyl group could further tune the properties of such polymers, potentially leading to materials with enhanced thermal stability or specific electronic characteristics. The development of ultra-high-molecular-weight polymers from related dioxolanes also points to the potential for creating recyclable and high-performance materials. nih.gov

Table 2: Potential Interdisciplinary Applications

FieldPotential ApplicationRationale
Biomedical Science Scaffold for anticancer drug discovery.Derivatives of 1,3-dioxane and the 4-chlorophenyl group are found in bioactive compounds. dundee.ac.uknih.gov
Material Science Monomer for novel polymers.1,3-dioxane can be incorporated into polymer electrolytes for batteries. rsc.orgresearchgate.net
Material Science Building block for recyclable plastics.Related dioxolane polymers show promise as chemically recyclable materials. nih.gov

Expanding the Scope of Computational Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, and these methods will be instrumental in guiding the future research of 2-(4-chlorophenyl)-1,3-dioxane.

In silico toxicology prediction is a particularly important area, especially given the presence of a chlorinated aromatic ring in the molecule. nih.goveuropa.euresearchgate.net Computational models can be used to assess the potential toxicity of 2-(4-chlorophenyl)-1,3-dioxane and its derivatives, helping to identify and mitigate any potential risks early in the research process. nih.govfrontiersin.org

Furthermore, computational methods can be used to design molecules with specific properties. For example, molecular docking simulations can predict how derivatives of 2-(4-chlorophenyl)-1,3-dioxane might bind to a specific protein target, aiding in the design of new drugs. nih.gov Similarly, quantum mechanical calculations can be used to predict the electronic properties of new materials derived from this compound. The ability to computationally model host-guest interactions could also open up applications in areas such as sensing and separation. acs.org

The continued development of more accurate and efficient computational models, combined with the growing power of high-performance computing, will undoubtedly play a pivotal role in unlocking the full potential of 2-(4-chlorophenyl)-1,3-dioxane and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-1,3-dioxane, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-chlorobenzaldehyde with 1,3-propanediol under acidic catalysis. Reaction optimization includes controlling temperature (60–80°C) and using dehydrating agents (e.g., molecular sieves) to shift equilibrium toward product formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Analogous methods for aryl-substituted 1,3-dioxanes, such as 2-benzyl-1,3-dioxane, demonstrate the importance of steric and electronic effects of substituents on reaction efficiency .

Q. How can spectroscopic techniques such as NMR and mass spectrometry confirm the structure of 2-(4-chlorophenyl)-1,3-dioxane?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals characteristic peaks for the dioxane ring (δ 3.8–4.2 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm, doublets for para-substituted chlorophenyl). 13^13C NMR confirms the carbonyl environment (C-O-C) and quaternary carbons.
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 214 (C10_{10}H11_{11}ClO2+_2^+) and fragments corresponding to loss of Cl (m/z 179) or dioxane ring cleavage. Reference spectral databases, such as the EPA/NIH Mass Spectral Data Bank, provide benchmarks for validation .

Q. What crystallographic methods are recommended for determining the three-dimensional structure of 2-(4-chlorophenyl)-1,3-dioxane, and how does SHELX software facilitate this process?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXTL/SHELXL software refines structural parameters using least-squares minimization, handling challenges like disorder in the dioxane ring or chlorophenyl orientation. Key steps:

  • Data collection at low temperature (100 K) to reduce thermal motion.
  • Use of direct methods (SHELXS) for phase determination.
  • Rigorous validation via R-factors and electron density maps .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and conformational stability of 2-(4-chlorophenyl)-1,3-dioxane?

  • Methodological Answer :

  • Geometry Optimization : B3LYP/6-31G** level calculations predict chair/boat conformers of the dioxane ring. The 4-chlorophenyl group stabilizes the chair conformation via hyperconjugation.
  • Electronic Properties : HOMO-LUMO gaps (~5 eV) indicate moderate reactivity. Natural Bond Orbital (NBO) analysis quantifies charge transfer between the dioxane oxygen and chlorophenyl π-system.
  • Benchmarking : Compare computed IR spectra with experimental data to validate force fields .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for 2-(4-chlorophenyl)-1,3-dioxane?

  • Methodological Answer :

  • Cross-Validation : Use multiple techniques (e.g., SCXRD for bond lengths vs. DFT-optimized geometries).
  • Solvent Effects : Simulate NMR chemical shifts with polarizable continuum models (PCM) to account for solvent polarity.
  • Dynamic Effects : Molecular dynamics (MD) simulations assess conformational flexibility, explaining discrepancies in NOESY/ROESY data .

Q. How does the 4-chlorophenyl substituent influence the adsorption behavior of 1,3-dioxane derivatives on nanomaterial surfaces?

  • Methodological Answer :

  • Adsorption Studies : DFT calculations (e.g., VASP or Gaussian) model interactions between the chlorophenyl group and surfaces (e.g., graphene oxide). The Cl atom enhances binding via halogen-π interactions (~15 kJ/mol).
  • Analytical Techniques : Solid-phase microextraction (SPME) coupled with GC-MS quantifies adsorption capacity. Calibration curves using deuterated analogs improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.